Vitexin-2'-O-rhamnoside
Overview
Description
Vitexin-2’'-O-rhamnoside is a flavonoid glycoside primarily found in the leaves of Crataegus pinnatifida Bge. var. major N. E. Br., a species of hawthorn. This compound is known for its broad spectrum of pharmacological properties, including anti-inflammatory, sedative, anti-arrhythmia, and antioxidative effects . It has been traditionally used in Chinese medicine for treating cardiovascular diseases and improving digestion.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vitexin-2’'-O-rhamnoside can be synthesized through the extraction of hawthorn leaves using a solvent mixture of methanol, water, and acetic acid. The optimal extraction conditions involve a 60-minute extraction followed by a 25-minute separation using reversed-phase liquid chromatography .
Industrial Production Methods: Industrial production of Vitexin-2’'-O-rhamnoside involves the large-scale extraction of hawthorn leaves, followed by purification using chromatographic techniques. The process ensures high yield and purity of the compound, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Vitexin-2’'-O-rhamnoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidative derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH₄) is often used for reduction reactions.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified pharmacological properties .
Scientific Research Applications
Vitexin-2’'-O-rhamnoside has numerous applications in scientific research:
Mechanism of Action
Vitexin-2’'-O-rhamnoside exerts its effects through multiple molecular pathways:
Antioxidative Action: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators.
Cardioprotective Action: It modulates the PI3K/Akt signaling pathway, leading to improved cardiovascular function.
Comparison with Similar Compounds
Vitexin-2’'-O-rhamnoside is unique among flavonoid glycosides due to its specific structure and pharmacological properties. Similar compounds include:
Isovitexin: A structural isomer of vitexin with comparable biological activities.
Orientin: A derivative of vitexin with additional hydroxyl groups, enhancing its antioxidative potential.
Vitexin-2’'-O-rhamnoside stands out due to its specific glycosidic linkage and its potent effects on cardiovascular health and oxidative stress.
Properties
IUPAC Name |
8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-9-19(33)21(35)23(37)27(38-9)41-26-22(36)20(34)16(8-28)40-25(26)18-13(31)6-12(30)17-14(32)7-15(39-24(17)18)10-2-4-11(29)5-3-10/h2-7,9,16,19-23,25-31,33-37H,8H2,1H3/t9-,16-,19-,20-,21+,22+,23+,25+,26-,27+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGPBZVKGHHTIE-NQQFNCMQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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